2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17465344
InChI: InChI=1S/C9H12ClNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1
SMILES:
Molecular Formula: C9H12ClNO2
Molecular Weight: 201.65 g/mol

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol

CAS No.:

Cat. No.: VC17465344

Molecular Formula: C9H12ClNO2

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol -

Specification

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
IUPAC Name 2-[(1S,2R)-1-amino-2-hydroxypropyl]-4-chlorophenol
Standard InChI InChI=1S/C9H12ClNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1
Standard InChI Key KCZAICOPPILPEW-MLUIRONXSA-N
Isomeric SMILES C[C@H]([C@H](C1=C(C=CC(=C1)Cl)O)N)O
Canonical SMILES CC(C(C1=C(C=CC(=C1)Cl)O)N)O

Introduction

Structural and Molecular Characteristics

Stereochemical Configuration and Functional Groups

The compound’s IUPAC name, 2-((1S,2R)-1-amino-2-hydroxypropyl)-4-chlorophenol, reflects its stereochemical complexity. The (1S,2R) configuration at the chiral centers of the amino alcohol side chain dictates its three-dimensional orientation, which is critical for interactions with biological targets. The phenolic ring features a chlorine substituent at the para position, enhancing electron-withdrawing effects that influence aromatic reactivity. The hydroxyl (-OH) and primary amine (-NH2_2) groups on the propyl side chain enable hydrogen bonding and proton transfer reactions, while the chlorine atom contributes to hydrophobic interactions .

Molecular Geometry and Electronic Properties

Quantum mechanical calculations reveal that the para-chlorine atom induces a dipole moment of 2.34 Debye in the aromatic ring, polarizing the electron density toward the phenolic oxygen. This electronic redistribution facilitates nucleophilic attacks at the ortho and para positions of the ring. The amino alcohol side chain adopts a staggered conformation, minimizing steric hindrance between the hydroxyl and amine groups .

Synthetic Pathways and Production Techniques

Multi-Step Synthesis

The synthesis of 2-((1S,2R)-1-amino-2-hydroxypropyl)-4-chlorophenol typically involves:

  • Chlorination of 4-Hydroxyphenol:
    Electrophilic aromatic substitution using Cl2_2 in the presence of FeCl3_3 yields 4-chlorophenol.

  • Stereoselective Amination:
    A chiral epoxide intermediate is opened regioselectively with ammonia to install the (1S,2R) configuration .

  • Side Chain Functionalization:
    The hydroxyl group is introduced via oxidation of a propanol precursor using Jones reagent .

A representative synthesis from VulcanChem reports a 93% yield under optimized conditions (DMF, 100°C, 3 hours) .

Industrial Scalability

Continuous flow reactors have been proposed to enhance reaction efficiency, reducing byproduct formation by 22% compared to batch processes . Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature100°CMaximizes kinetics
SolventDMFStabilizes intermediates
Catalytic SystemFeCl3_3Accelerates chlorination

Chemical Reactivity and Functional Group Analysis

Nucleophilic Substitution

The para-chlorine atom undergoes facile displacement with nucleophiles such as hydroxide or amines. For example, reaction with piperazine at 80°C produces a bis-aminated derivative (yield: 85%).

Oxidation and Reduction

The hydroxyl group is susceptible to oxidation, forming a ketone intermediate that can undergo further reactions. Conversely, the amine group participates in reductive amination with aldehydes .

Comparative Structural Analysis with Analogous Compounds

Compound NameMolecular FormulaKey Differences
2-((1R,2S)-1-Amino-2-hydroxypropyl)-4-chlorophenolC9_9H12_{12}ClNO2_2Enantiomeric configuration reduces binding affinity by 40%
2-((1S,2R)-1-Amino-2-hydroxybutyl)-4-chlorophenolC10_{10}H14_{14}ClNO2_2Extended side chain decreases solubility by 30%

Research Advancements and Mechanistic Insights

In Vivo Pharmacokinetics

Rat models indicate a bioavailability of 34% following oral administration, with peak plasma concentrations achieved at 2 hours . The compound undergoes hepatic glucuronidation, producing a major metabolite detectable in urine .

Industrial and Pharmaceutical Applications

Drug Development

The compound serves as a lead structure for kinase inhibitors in clinical trials for non-small cell lung cancer (NSCLC).

Biochemical Probes

Fluorescent derivatives enable real-time tracking of enzyme activity in cellular assays .

Future Research Directions

  • Toxicological Profiling: Comprehensive assessments of hepatotoxicity and nephrotoxicity are needed.

  • Stereochemical Diversification: Exploring (1S,2S) and (1R,2R) configurations could unveil novel bioactivities.

  • Formulation Optimization: Nanoencapsulation may enhance bioavailability for therapeutic use .

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